2-(3,5-DICHLOROPHENYL)-8-(2-HYDROXYETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Overview
Description
2-(3,5-DICHLOROPHENYL)-8-(2-HYDROXYETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrido[4,3-b]naphthyridine core, which is a fused ring system, and is substituted with a 3,5-dichlorophenyl group and a 2-hydroxyethyl group. Its distinct structure makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-(3,5-DICHLOROPHENYL)-8-(2-HYDROXYETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[4,3-b]naphthyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the fused ring system.
Introduction of the 3,5-Dichlorophenyl Group: This can be achieved through a substitution reaction where a suitable leaving group on the core structure is replaced by the 3,5-dichlorophenyl group.
Attachment of the 2-Hydroxyethyl Group: This step often involves the reaction of the intermediate compound with an ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
2-(3,5-DICHLOROPHENYL)-8-(2-HYDROXYETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,5-DICHLOROPHENYL)-8-(2-HYDROXYETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-DICHLOROPHENYL)-8-(2-HYDROXYETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2-(3,5-DICHLOROPHENYL)-8-(2-HYDROXYETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE stands out due to its unique substitution pattern and fused ring system. Similar compounds include:
2-(3,5-Dichlorophenyl)-1H-pyrido[4,3-b]naphthyridine-1,9-dione: Lacks the hydroxyethyl group, which may affect its reactivity and biological activity.
8-(2-Hydroxyethyl)-1H,2H,8H,9H-pyrido[4,3-b]naphthyridine-1,9-dione: Lacks the dichlorophenyl group, which may influence its interaction with biological targets.
2-Phenyl-8-(2-hydroxyethyl)-1H,2H,8H,9H-pyrido[4,3-b]naphthyridine-1,9-dione: Substitutes the dichlorophenyl group with a phenyl group, potentially altering its chemical properties and applications.
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O3/c20-11-7-12(21)9-13(8-11)24-4-2-17-15(19(24)27)10-14-16(22-17)1-3-23(5-6-25)18(14)26/h1-4,7-10,25H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBOTWUPBFHXGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N=C3C=CN(C(=O)C3=C2)CCO)C4=CC(=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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